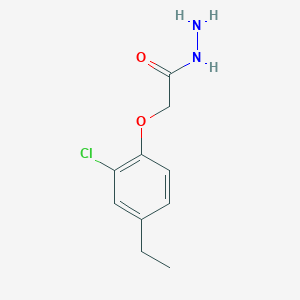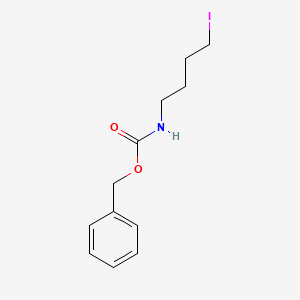
Benzyl (4-iodobutyl)carbamate
Overview
Description
Benzyl (4-iodobutyl)carbamate is a chemical compound that has gained attention in scientific research due to its unique properties. It is a carbamate derivative that has been synthesized through various methods, including the reaction of benzyl isocyanate with 4-iodobutanol.
Mechanism of Action
The mechanism of action of Benzyl (Benzyl (4-iodobutyl)carbamate)carbamate is not fully understood. However, studies have suggested that it may act as an inhibitor of certain enzymes, including histone deacetylases (HDACs) and carbonic anhydrases (CAs). HDACs are enzymes that play a role in gene expression, and inhibition of these enzymes has been shown to have potential therapeutic benefits in the treatment of cancer and other diseases. CAs are enzymes that play a role in the regulation of pH in the body, and inhibition of these enzymes has been investigated as a potential treatment for glaucoma and other diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Benzyl (Benzyl (4-iodobutyl)carbamate)carbamate are not well understood. Some studies have investigated its effects on cancer cells and have found that it can inhibit cell growth and induce cell death. Other studies have investigated its effects on the immune system and have found that it can modulate the activity of certain immune cells, including T cells and natural killer cells.
Advantages and Limitations for Lab Experiments
One advantage of using Benzyl (Benzyl (4-iodobutyl)carbamate)carbamate in lab experiments is its unique properties, which make it a useful building block for the synthesis of other compounds. Additionally, its potential as a drug candidate makes it an interesting compound to study. However, one limitation of using this compound in lab experiments is its high cost, which may limit its use in certain studies.
Future Directions
There are several future directions for the study of Benzyl (Benzyl (4-iodobutyl)carbamate)carbamate. One direction is the investigation of its potential as a drug candidate for the treatment of various diseases, including cancer. Another direction is the investigation of its mechanism of action and its effects on different enzymes and pathways in the body. Additionally, further studies may investigate the use of Benzyl (Benzyl (4-iodobutyl)carbamate)carbamate as a building block for the synthesis of other compounds with potential therapeutic benefits.
Scientific Research Applications
Benzyl (Benzyl (4-iodobutyl)carbamate)carbamate has been used in various scientific research applications, including as a ligand in catalytic reactions, as a building block for the synthesis of other compounds, and as a potential drug candidate. One study found that Benzyl (Benzyl (4-iodobutyl)carbamate)carbamate can act as a catalyst in the Suzuki-Miyaura cross-coupling reaction, which is a commonly used reaction in organic synthesis. Another study found that Benzyl (Benzyl (4-iodobutyl)carbamate)carbamate can be used as a building block for the synthesis of other carbamate derivatives. Additionally, some studies have investigated the potential use of Benzyl (Benzyl (4-iodobutyl)carbamate)carbamate as a drug candidate for the treatment of various diseases, including cancer.
properties
IUPAC Name |
benzyl N-(4-iodobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO2/c13-8-4-5-9-14-12(15)16-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYONNPYIRAQQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90701291 | |
| Record name | Benzyl (4-iodobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90701291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (4-iodobutyl)carbamate | |
CAS RN |
53880-65-2 | |
| Record name | Carbamic acid, (4-iodobutyl)-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53880-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl (4-iodobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90701291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




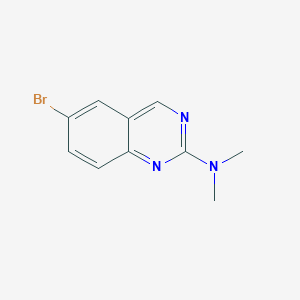
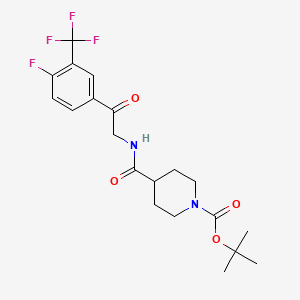

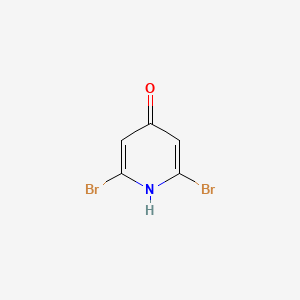
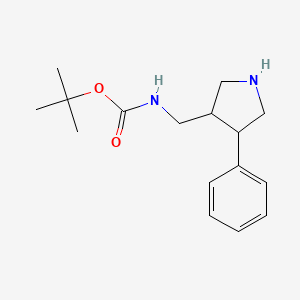
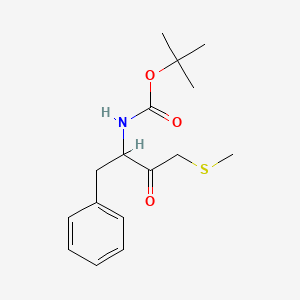


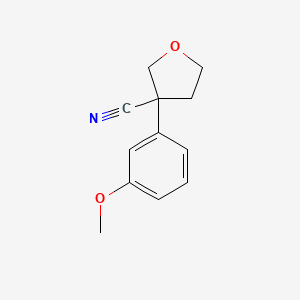
![3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid](/img/structure/B1395817.png)
